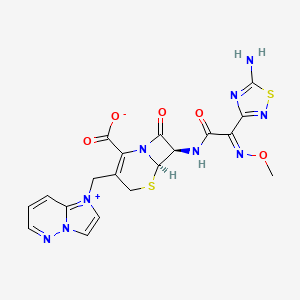

Cefozopran

説明

This compound is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A fourth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This compound has a 1-methyltetrazolethiol (MTT) moiety at C-3 of its cephalosporin core.

See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...

特性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIJCOKQCCXQY-WHJQOFBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025943 | |

| Record name | Cefozopran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113359-04-9 | |

| Record name | Cefozopran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113359-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefozopran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113359049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefozopran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefozopran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOZOPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LG87K28LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefozopran: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran is a fourth-generation cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other beta-lactam agents.[1] Its efficacy against Gram-negative pathogens is the result of a multi-faceted mechanism involving efficient penetration of the bacterial outer membrane, high stability against hydrolysis by beta-lactamases, and potent inhibition of essential penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interactions between this compound and its bacterial targets.

Core Mechanism of Action

The bactericidal effect of this compound, like other beta-lactam antibiotics, is achieved through the disruption of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[1][2][3][4] This ultimately leads to cell lysis and death.[1] The overall mechanism against Gram-negative bacteria can be broken down into three critical stages:

-

Penetration of the Outer Membrane: The formidable outer membrane of Gram-negative bacteria serves as a selective permeability barrier.[5][6] this compound, being a hydrophilic molecule, traverses this barrier primarily through water-filled protein channels known as porins.[7][8][9] Its chemical structure is optimized for efficient passage into the periplasmic space, a key factor in its enhanced activity against these organisms.[1]

-

Stability in the Periplasmic Space: The periplasm of many Gram-negative bacteria contains beta-lactamase enzymes, which can hydrolyze the beta-lactam ring and inactivate the antibiotic.[3][10][11] this compound exhibits a high degree of stability against many common plasmid- and chromosomally-mediated beta-lactamases, ensuring that a sufficient concentration of the active drug reaches its ultimate target.[2][4]

-

Inhibition of Penicillin-Binding Proteins (PBPs): Once in the periplasm, this compound covalently binds to the active site of PBPs.[1][4] These enzymes are essential transpeptidases that catalyze the final cross-linking steps of peptidoglycan synthesis.[12] By inhibiting multiple PBPs with high affinity, this compound effectively halts cell wall construction, leading to structural defects and rapid cell death.[1][4]

Caption: Overall mechanism of this compound action in Gram-negative bacteria.

Quantitative Analysis of this compound Activity

The effectiveness of this compound can be quantified by its minimum inhibitory concentrations (MICs) against various pathogens and its binding affinity for specific PBPs. While comprehensive quantitative data for this compound against a wide array of Gram-negative PBP subtypes is limited in publicly accessible literature, the following tables summarize available data and representative data for functionally similar fourth-generation cephalosporins to provide context.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

(Note: Specific MIC data for this compound was not found in the provided search results. Data would be populated here from relevant studies.)

| Organism | Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | ATCC 25922 | Data N/A | Data N/A |

| Pseudomonas aeruginosa | ATCC 27853 | Data N/A | Data N/A |

| Klebsiella pneumoniae | Clinical Isolate | Data N/A | Data N/A |

Table 2: Penicillin-Binding Protein (PBP) Affinity

This table presents the 50% inhibitory concentration (IC₅₀), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin to the PBP. A lower IC₅₀ value indicates higher binding affinity.

| Organism | PBP Target | This compound IC₅₀ (mg/L) | Comparative Cephalosporin IC₅₀ (mg/L) |

| Enterococcus faecalis (Gram-positive) | PBP 5 | 11[13] | N/A |

| Escherichia coli | PBP 2 | Data N/A | Ceftobiprole: 0.6 |

| Escherichia coli | PBP 3 | Data N/A | Ceftobiprole: <0.1 |

| Pseudomonas aeruginosa | PBP 2 | Data N/A | Cefoperazone: High Affinity |

| Pseudomonas aeruginosa | PBP 3 | Data N/A | Cefoperazone: High Affinity[14] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the mechanism of action of this compound.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a radiolabeled beta-lactam (e.g., [¹⁴C]benzylpenicillin) for binding to PBPs in bacterial cell membranes.

Methodology:

-

Membrane Preparation:

-

Grow Gram-negative bacterial cultures to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[15]

-

Lyse cells using a French press or sonication.

-

Perform differential centrifugation (a low-speed spin to remove unlysed cells, followed by a high-speed spin to pellet the cell membranes).[15]

-

Wash the membrane pellet and resuspend in the buffer to a specific protein concentration.

-

-

Competition Assay:

-

Aliquots of the membrane preparation are pre-incubated with varying concentrations of this compound for 10-15 minutes at 30°C.

-

A saturating concentration of radiolabeled penicillin (e.g., [¹⁴C]benzylpenicillin) is added, and the incubation is continued for another 10 minutes.

-

The binding reaction is stopped by adding an excess of non-radiolabeled penicillin G, followed by the addition of Sarkosyl to solubilize the membranes.

-

-

Detection and Analysis:

-

The PBP-penicillin complexes are separated by SDS-PAGE.

-

The gel is treated with a fluorographic enhancer (e.g., 1 M sodium salicylate).[15]

-

The gel is dried and exposed to X-ray film (autoradiography) to visualize the radiolabeled PBPs.

-

The intensity of the bands is quantified using densitometry. The IC₅₀ is calculated as the this compound concentration that reduces the band intensity by 50% compared to the control (no this compound).

-

Caption: Workflow for a competitive PBP binding assay.

Outer Membrane Permeability Assay (NPN Uptake)

This assay assesses the ability of this compound to permeate the bacterial outer membrane by using the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in the hydrophobic environment of a damaged membrane.

Methodology:

-

Cell Preparation:

-

Grow bacterial cultures to the mid-log phase.

-

Harvest cells by centrifugation and wash twice with a low-ionic-strength buffer (e.g., 5 mM HEPES, pH 7.2).[16]

-

Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a quartz cuvette in a fluorometer.

-

Add NPN to a final concentration of 10 µM and allow the baseline fluorescence to stabilize.[17]

-

Initiate the measurement by adding this compound at the desired concentration.

-

Record the increase in fluorescence intensity over time, using excitation and emission wavelengths of 350 nm and 420 nm, respectively.[17]

-

-

Data Analysis:

-

The rate of NPN uptake is determined from the initial slope of the fluorescence curve.

-

This rate is proportional to the degree of outer membrane permeabilization. A higher rate indicates greater permeability.

-

Caption: Workflow for the NPN uptake outer membrane permeability assay.

Beta-Lactamase Stability Assay

This assay quantifies the stability of this compound against hydrolysis by beta-lactamase enzymes using a chromogenic cephalosporin substrate, nitrocefin. The rate of this compound hydrolysis is determined by its ability to competitively inhibit the hydrolysis of nitrocefin.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified beta-lactamase enzyme (e.g., TEM-1, SHV-1) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare stock solutions of nitrocefin and this compound.

-

-

Hydrolysis Assay:

-

The assay is performed in a 96-well microplate.

-

Add the beta-lactamase solution to wells containing various concentrations of this compound and incubate for a short period.

-

Initiate the reaction by adding nitrocefin.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.[18][19] The hydrolysis of nitrocefin results in a color change from yellow to red.[20]

-

-

Data Analysis:

-

The rate of nitrocefin hydrolysis is calculated from the linear portion of the absorbance vs. time plot.

-

The rate of this compound hydrolysis relative to a known substrate (e.g., penicillin G) is determined by analyzing the inhibition kinetics. A low rate of hydrolysis indicates high stability.

-

Caption: Workflow for a competitive beta-lactamase stability assay.

Conclusion

The potent antibacterial activity of this compound against Gram-negative bacteria is a direct consequence of its optimized chemical properties that allow it to overcome the key defense mechanisms of these pathogens. Its ability to efficiently penetrate the outer membrane, resist degradation by periplasmic beta-lactamases, and effectively inhibit the function of multiple essential PBPs establishes it as a powerful agent in the treatment of severe bacterial infections. A thorough understanding of these mechanisms, supported by the quantitative and methodological data presented, is crucial for its effective clinical application and for the future development of next-generation cephalosporins.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Outer membrane permeability and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. youtube.com [youtube.com]

- 8. A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance [mdpi.com]

- 9. Bacterial resistance to cephalosporins as a function of outer membrane permeability and access to their target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Penicillin-binding proteins of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Penicillin-binding protein 5 as an inhibitory target of this compound in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affinity of cefoperazone for penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to the Synthesis of Cefozopran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Cefozopran, a fourth-generation cephalosporin antibiotic. It details the key chemical transformations, intermediates, and experimental protocols relevant to its preparation, with a focus on providing actionable data for research and development.

Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the readily available cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). The core synthetic strategy involves two key modifications to the 7-ACA scaffold:

-

Substitution at the C-3 Position: The acetoxymethyl group at the C-3 position is displaced by the heterocyclic moiety, imidazo[1,2-b]pyridazine.

-

Acylation at the C-7 Position: The amino group at the C-7 position is acylated with a specialized side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, which is crucial for its antibacterial spectrum and potency.

The overall process can be logically divided into three main stages:

-

Synthesis of the C-7 side chain active ester.

-

Synthesis of the core cephalosporin intermediate.

-

Final condensation and salt formation to yield this compound HCl.

A schematic of the complete synthesis pathway is presented below.

Cefozopran: An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefozopran, a fourth-generation cephalosporin, demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative clinical isolates. This technical guide provides a comprehensive overview of its antimicrobial profile, summarizing key quantitative data, detailing experimental methodologies for susceptibility testing, and illustrating its mechanism of action. While much of the available data originates from studies conducted in the late 1990s and early 2000s, it continues to serve as a foundational reference for understanding the potential utility of this antibiotic.

Introduction

This compound is a parenteral cephem antibiotic characterized by its broad-spectrum antibacterial activity.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] This is achieved through the binding to and inactivation of essential penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps in peptidoglycan synthesis.[2][3] The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis.[2] This guide synthesizes available data on the in vitro activity of this compound against a range of clinically relevant bacteria.

Spectrum of Activity

The in vitro efficacy of this compound has been evaluated against numerous clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Clinical Isolates

This compound has shown potent activity against various Gram-positive cocci, including strains of Staphylococcus and Streptococcus.

Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

| Organism (Number of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | Year of Study |

| Staphylococcus aureus (methicillin-susceptible) | 0.78 | 1.56 | 1996-2000 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.025 | ≤0.025 | 1995-1996[4] |

| Streptococcus pneumoniae (penicillin-insensitive/resistant) | 0.2 | 0.39 | 1995-1996[4] |

| Enterococcus faecalis | 12.5 | >100 | 1996-2000 |

Gram-Negative Clinical Isolates

The activity of this compound extends to a range of Gram-negative bacilli, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

| Organism (Number of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | Year of Study |

| Escherichia coli | 0.1 | 0.1 | 1996-2000[5] |

| Klebsiella pneumoniae | 0.2 | 1.56 | 1996-2000[5] |

| Enterobacter cloacae | 0.78 | 12.5 | 1996-2000[5] |

| Pseudomonas aeruginosa | 3.13 | 12.5 | 1996-2000[5] |

| Haemophilus influenzae | 0.1 | 0.2 | 1996-2000[5] |

Experimental Protocols

The determination of the in vitro activity of this compound against clinical isolates typically follows standardized antimicrobial susceptibility testing (AST) methods. The most common of these are the broth microdilution and agar dilution methods, which are used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The general workflow is as follows:

-

Preparation of Antimicrobial Agent: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Quality Control

For all susceptibility testing, quality control is paramount. This involves the use of reference bacterial strains with known MIC values for the antimicrobial agent being tested, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI). These strains are tested in parallel with the clinical isolates to ensure the accuracy and reproducibility of the results.

Mechanism of Action and Resistance

As a β-lactam antibiotic, this compound's bactericidal activity is a result of its interference with the synthesis of the bacterial cell wall.

Caption: this compound's Mechanism of Action.

Resistance to this compound, like other cephalosporins, can arise through several mechanisms, including:

-

Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.

-

Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for this compound, rendering the antibiotic less effective.

-

Reduced permeability: Changes in the outer membrane of Gram-negative bacteria can limit the entry of this compound into the cell.

-

Efflux pumps: Bacteria may actively transport this compound out of the cell, preventing it from reaching its target PBPs.

Conclusion

This compound exhibits a wide spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. The data presented in this guide, while not recent, provides a valuable baseline for its antimicrobial profile. For contemporary clinical application and drug development, further studies utilizing recent clinical isolates are necessary to re-evaluate its efficacy in the context of evolving antimicrobial resistance patterns. The standardized methodologies outlined here serve as a foundation for such future investigations.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Antimicrobial activities of this compound against Streptococcus pneumoniae from children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Post-marketing surveillance of antibacterial activities of this compound against various clinical isolates--II. Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefozopran hydrochloride solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Cefozopran Hydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, a fourth-generation parenteral cephalosporin antibiotic.[1] Understanding these fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals involved in its formulation, manufacturing, storage, and clinical administration. This document synthesizes key data from published studies, detailing experimental protocols and presenting quantitative data in a structured format.

Solubility Profile

This compound hydrochloride exhibits varied solubility in common laboratory solvents. Qualitative and quantitative solubility data are crucial for the preparation of stock solutions for in vitro assays and for the development of parenteral formulations.

Qualitative Solubility: this compound hydrochloride is described as being freely soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble to soluble in water.[2][3]

Quantitative Solubility: Quantitative data from various sources have been compiled to provide a clearer solubility profile. It is noted that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[4][5] For aqueous solutions, sonication may be required to achieve higher concentrations.[6]

Table 1: Quantitative Solubility of this compound Hydrochloride

| Solvent | Reported Solubility | Molar Concentration (mM) | Notes | Source(s) |

| DMSO | 100 mg/mL | 181.16 | Ultrasonic assistance may be needed. | [4][5][7] |

| Water (H₂O) | ≥ 52 mg/mL | ≥ 94.20 | Saturation was not reached at this concentration. | [4] |

| Water (H₂O) | 30 mg/mL | 54.35 | Sonication is recommended. | [6] |

| Ethanol | < 1 mg/mL | - | Slightly soluble or insoluble. | [7] |

Stability Profile

The stability of this compound hydrochloride is influenced by several environmental factors, including temperature, humidity, pH, and light. Degradation typically involves the cleavage of the chemically labile β-lactam ring, a characteristic feature of cephalosporins.[8][9]

Solid-State Stability

In the solid state, the degradation of this compound hydrochloride is significantly affected by temperature and relative air humidity (RH).[1] Studies show that the degradation process follows first-order kinetics, where the rate is dependent on the substrate concentration.[1][10] The presence of moisture accelerates degradation considerably compared to storage in dry air.[11] Two primary degradation products, DP1 and DP2, have been identified from solid-state stress studies.[1]

Kinetic and thermodynamic parameters for the solid-state degradation of this compound hydrochloride at a relative humidity of approximately 76.4% have been determined and are summarized below.

Table 2: Kinetic and Thermodynamic Parameters for Solid-State Degradation of this compound Hydrochloride (RH ~76.4%)

| Parameter | Value | Source |

| Order of Reaction | First-Order | [1] |

| Activation Energy (Ea) | 134.1 kJ/mol | [1] |

| Enthalpy of Activation (ΔH≠) | 131.1 kJ/mol | [1] |

| Entropy of Activation (ΔS≠) | -13.9 J/(mol·K) | [1] |

| Gibbs Free Energy of Activation (ΔG≠) | 135.2 kJ/mol | [1] |

Stability in Aqueous Solutions

The stability of this compound hydrochloride in aqueous media is highly pH-dependent.[8][9] The degradation via hydrolysis is a pseudo-first-order reaction.[8][9]

-

pH-Rate Profile: The compound is most stable in slightly acidic to neutral pH ranges (pH 4-6) and exhibits significantly lower stability in alkaline conditions.[8][9][12]

-

Catalysis: The degradation is subject to specific acid-base catalysis. The overall rate of hydrolysis is a sum of partial reactions, including hydrolysis catalyzed by hydrogen ions (kH+), spontaneous hydrolysis of its dicationic, monocationic, and zwitterionic forms, and hydrolysis catalyzed by hydroxide ions (kOH-).[8][9][13]

-

Degradation Pathway: The primary degradation pathway in aqueous solutions is the nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its cleavage.[8][9]

-

Degradation Products: A study investigating its stability across a pH range of 0.44 to 13.00 identified six distinct degradation products.[8][9]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound hydrochloride has been subjected to various stress conditions as per ICH guidelines.[11][14]

Table 3: Summary of Forced Degradation Conditions and Observations

| Stress Condition | Reagents and Conditions | Observation | Source(s) |

| Acid Hydrolysis | 1 M HCl, 298 K | Degradation observed. | [11] |

| Base Hydrolysis | 0.1 M NaOH, 298 K | Significant and rapid degradation observed. | [11] |

| Neutral Hydrolysis | Water, 373 K | Degradation observed. | [11] |

| Oxidation | 3% H₂O₂, 298 K | Susceptible to oxidative degradation. | [11] |

| Photodegradation | 1.2 million lux hours (solution) | Approximately 30% degradation observed. | [11] |

| Thermal (Solid) | 353 K - 373 K (RH 0% and ~76.4%) | Susceptible to thermal degradation, accelerated by humidity. | [11] |

Experimental Methodologies

Detailed and validated analytical methods are required to accurately assess the stability of this compound hydrochloride. The most common technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][11]

Protocol for Solid-State Stability Analysis

This protocol was used to investigate the kinetics of this compound hydrochloride degradation in the solid state under the influence of temperature and humidity.[1]

-

Sample Preparation: Accurately weigh 5.0 mg of this compound hydrochloride into glass vials.

-

Stress Conditions:

-

For thermal stress (dry air), place vials in a heat chamber at 393 K.

-

For hygrothermal stress, store vials in desiccators containing saturated salt solutions to maintain a constant relative humidity (e.g., ~76.4%) at a specified temperature (e.g., 363 K).

-

-

Sampling: At predetermined time intervals, remove a vial, cool it to room temperature.

-

Solution Preparation: Dissolve the contents in a 1:1 (v/v) mixture of acetonitrile and water, transfer quantitatively to a 10.0 mL volumetric flask, and dilute to volume with the same solvent mixture.

-

HPLC Analysis: Filter the solution and inject a 10 µL aliquot into the HPLC system.

-

Column: Lichrospher RP-18 (250 mm x 4 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and 0.1% formic acid (8:92, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: DAD detector at 260 nm.

-

-

Data Analysis: Determine the concentration of this compound hydrochloride at each time point and calculate the degradation rate constant using first-order kinetic equations.

Caption: Workflow for Solid-State Stability Testing of this compound Hydrochloride.

Protocol for Aqueous Solution Stability (pH-Rate Profile)

This methodology was employed to study the influence of pH on the degradation rate of this compound hydrochloride in solution.[9]

-

Buffer Preparation: Prepare a series of buffers (e.g., hydrochloric acid, phosphate, acetate, borate) and sodium hydroxide solutions to cover a wide pH range (e.g., 0.44–13.00).

-

Ionic Strength Adjustment: Adjust the ionic strength of all solutions to a constant value (e.g., 0.5 M) using a concentrated solution of sodium chloride.

-

Reaction Initiation: Accurately weigh this compound hydrochloride (e.g., 2.5 mg) and dissolve it in a specific volume (e.g., 12.5 mL) of the reaction solution (buffer) that has been pre-heated to the desired temperature (e.g., 353 K). Protect all solutions from light.

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

HPLC Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of this compound hydrochloride. A Q-TOF mass spectrometer can be coupled to the HPLC for the identification of degradation products.

-

Data Analysis: Plot the natural logarithm of the this compound hydrochloride concentration versus time to determine the pseudo-first-order rate constant (k) at each pH value. Construct a log k-pH profile by plotting the logarithm of the rate constant against pH.

Caption: Workflow for pH-Rate Profile Study of this compound Hydrochloride.

Degradation Pathways

The degradation of this compound hydrochloride proceeds through different pathways depending on the specific stressor. The common point of vulnerability for all cephalosporins is the strained β-lactam ring. The diagram below illustrates the logical relationship between the parent drug and its degradation under various forced conditions.

Caption: Logical Pathways of this compound Hydrochloride Degradation.

Conclusion

This compound hydrochloride demonstrates moderate solubility in water and high solubility in DMSO. Its stability is a critical parameter that must be carefully managed. In the solid state, degradation is slow but is significantly accelerated by heat and humidity, following first-order kinetics. In aqueous solutions, the drug is most stable in a slightly acidic to neutral pH range and degrades rapidly in alkaline conditions through specific acid-base catalyzed hydrolysis of the β-lactam ring. It is also susceptible to degradation by oxidation and light. This comprehensive understanding of solubility and stability is paramount for the development of robust, safe, and effective this compound hydrochloride drug products, guiding formulation strategies, defining appropriate storage conditions, and establishing a valid shelf-life.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. toku-e.com [toku-e.com]

- 3. goldbio.com [goldbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound hydrochloride | Antifungal | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Stability of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijrpp.com [ijrpp.com]

Cefozopran pharmacokinetics and pharmacodynamics in preclinical models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefozopran is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][2] The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, with a focus on animal models relevant to drug development.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models. The available data, primarily from studies in rats and dogs, indicates that this compound is rapidly eliminated and minimally metabolized.

Pharmacokinetic Parameters in Preclinical Models

A summary of the key pharmacokinetic parameters of this compound following intravenous administration in rats and dogs is presented in Table 1. Notably, there is a lack of publicly available data for other common preclinical species such as mice, and comprehensive parameters like Cmax and AUC are not consistently reported in the available literature for rats and dogs.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Half-life (t½) (h) | Plasma Protein Binding (%) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Rat | Not Specified | 0.32 | ≤10 | Data Not Available | Data Not Available | [3] |

| Dog | Not Specified | 0.67 | ≤10 | Data Not Available | Data Not Available | [3] |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

Distribution

Preclinical studies in rats have shown that this compound distributes into various tissues following intravenous administration. Relatively high concentrations have been observed in the kidney, plasma, lung, and skin.[3] The volume of distribution has not been quantitatively reported in the available literature.

Metabolism and Excretion

This compound undergoes minimal metabolism in both rats and dogs, with the majority of the administered dose being excreted unchanged in the urine.[3] In rats, 84-91% of the unchanged drug is recovered in the urine.[3] A minor metabolite, imidazo[1,2-b]pyridazine (IP), has been identified in rats, accounting for a small fraction of the administered dose.[3]

Pharmacodynamics

The pharmacodynamic profile of a β-lactam antibiotic like this compound is primarily characterized by the duration of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinical isolates. Post-marketing surveillance studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria. A selection of MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound against relevant pathogens is presented in Table 2.

Table 2: In Vitro Activity of this compound Against Various Clinical Isolates

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Escherichia coli | Potent and consistent | [4] |

| Klebsiella pneumoniae | Potent and consistent | [4] |

| Pseudomonas aeruginosa | Not considerably changed over time | [4] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | High (ineffective) | [5] |

| Penicillin-susceptible Streptococcus pneumoniae (PSSP) | 0.25 | [5] |

| Penicillin-intermediate resistant S. pneumoniae (PISP) | 1 | [5] |

| Penicillin-resistant S. pneumoniae (PRSP) | 2 | [5] |

In Vivo Efficacy

Experimental Protocols

Detailed experimental protocols for the cited preclinical studies on this compound are not fully described in the available literature. However, based on standard practices in preclinical pharmacology, the following sections outline the general methodologies that would be employed.

Pharmacokinetic Studies

A typical experimental workflow for a preclinical pharmacokinetic study of an intravenously administered antibiotic is depicted below.

1. Animal Models: Studies would typically use common preclinical species such as Sprague-Dawley rats or Beagle dogs. Animals would be acclimatized to the laboratory conditions before the experiment.

2. Drug Administration: this compound hydrochloride would be dissolved in a suitable vehicle (e.g., sterile saline) for intravenous administration. The dose would be administered, for example, as a bolus injection into the lateral tail vein of rats.

3. Blood Sampling: Blood samples would be collected at predetermined time points after drug administration. A sparse sampling design might be used where different animals are sampled at different time points to minimize blood loss from individual animals. Blood would be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Sample Processing and Analysis: Plasma would be separated from the blood samples by centrifugation. To measure the concentration of this compound, a bioanalytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be used.[4] This typically involves a sample preparation step, such as protein precipitation with acetonitrile, to remove interfering substances from the plasma.[4]

5. Pharmacokinetic Analysis: The resulting plasma concentration-time data would be analyzed using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and the area under the concentration-time curve (AUC).

In Vivo Efficacy Studies (Neutropenic Thigh Infection Model)

The workflow for a typical neutropenic murine thigh infection model is illustrated below.

1. Induction of Neutropenia: Mice (e.g., Swiss Webster or BALB/c) are rendered neutropenic by the administration of cyclophosphamide. This makes them more susceptible to bacterial infection.

2. Infection: A clinical isolate of the target pathogen, for example, Pseudomonas aeruginosa, is grown to a specific concentration and then injected into the thigh muscle of the neutropenic mice.

3. Treatment: At a predetermined time after infection (e.g., 2 hours), treatment with this compound is initiated. The drug can be administered via various routes, such as subcutaneous or intravenous, at different dose levels and dosing intervals.

4. Efficacy Assessment: At various time points after the start of treatment (e.g., 24 hours), groups of mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar to determine the number of viable bacteria (colony-forming units, CFU). The change in bacterial count compared to untreated control animals is used to determine the efficacy of the treatment.

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound, like all β-lactam antibiotics, involves the disruption of bacterial cell wall synthesis. The logical relationship of this pathway is depicted below.

This compound binds to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[2] This binding inactivates the PBPs, preventing them from carrying out their normal function of cross-linking peptidoglycan chains.[2] This disruption in the synthesis of the peptidoglycan layer results in a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and the death of the bacterium.[2]

Conclusion

The available preclinical data for this compound, primarily from studies in rats and dogs, suggest that it is a rapidly eliminated antibiotic with low plasma protein binding and minimal metabolism. While comprehensive pharmacokinetic data in common preclinical models is limited in the public domain, the general profile is consistent with other cephalosporins. Its in vitro activity against a broad range of pathogens is well-documented. Further preclinical in vivo studies, particularly in infection models that allow for detailed PK/PD analysis, would be beneficial to fully characterize its efficacy profile and to guide optimal dosing strategies in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Single-bolus Subcutaneous Cefovecin in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the in vivo efficacy and resistance development potential between cefiderocol and ceftolozane/tazobactam human simulated exposures against Pseudomonas aeruginosa in 72-hour murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interspecies variability in protein binding of antibiotics basis for translational PK/PD studies—a case study using cefazolin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Cefozopran: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, antibacterial spectrum, and the pivotal preclinical and clinical studies that established its pharmacokinetic profile and clinical efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease.

Discovery and Synthesis

This compound, identified by the code SCE-2787, was developed as a parenteral fourth-generation cephalosporin. The synthesis of this compound hydrochloride originates from 7-aminocephalosporanic acid (7-ACA), a common starting material for semi-synthetic cephalosporins. The synthesis is a multi-step process involving the introduction of specific side chains at the C-7 and C-3 positions of the cephem nucleus to enhance its antibacterial activity and stability against β-lactamases.

A general synthetic pathway involves the condensation of 7-ACA with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate. This is followed by a 3-substitution with imidazo[1,2-b]pyridazine, deprotection, and conversion to the hydrochloride salt.[1][2]

Figure 1: Simplified synthetic pathway of this compound Hydrochloride from 7-ACA.

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a generalized protocol based on published literature.[1][2] Specific yields and purification methods may vary.

-

Condensation: 7-ACA is reacted with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate in the presence of triethylamine (Et3N) to yield 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid.

-

Protection: The carboxyl group of the intermediate is protected by silanization using an agent like hexamethyldisilazane.

-

Substitution: The protected intermediate undergoes a 3-substitution reaction with imidazo[1,2-b]pyridazine, often catalyzed by trimethylsilyl iodide (TMSI).

-

Deprotection and Salt Formation: The protecting group is removed using methanol. The resulting this compound base is then purified, subjected to ion exchange to remove iodide ions, and finally treated with hydrochloric acid to form the stable hydrochloride salt.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[][4] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[][4]

Figure 2: Mechanism of action of this compound on bacterial cell wall synthesis.

In Vitro Antibacterial Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its activity is often quantified by the minimum inhibitory concentration (MIC), with MIC90 representing the concentration required to inhibit the growth of 90% of tested isolates.

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

| Bacterial Species | MIC90 (μg/mL) |

| Staphylococcus aureus (MSSA) | Varies by study |

| Streptococcus pneumoniae | Varies by study |

| Escherichia coli | 0.1 |

| Klebsiella pneumoniae | 1.56 |

| Pseudomonas aeruginosa | 12.5 |

| Moraxella (Branhamella) catarrhalis | 4 |

| Haemophilus influenzae | 1 |

Note: MIC90 values can vary depending on the study, geographical location of isolates, and testing methodology.[5][6][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[5][8][9][10]

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test bacterium (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Preclinical and Clinical Development

Pharmacokinetic Studies

Pharmacokinetic studies in healthy volunteers and patient populations have been crucial in defining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[11][12]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Intravenous Infusion)

| Dose | Cmax (μg/mL) | t1/2 (hours) | AUC (μg·h/mL) | Urinary Excretion (%) |

| 0.5 g | ~48 | ~1.2 - 2.8 | ~92 | ~66 - 73 |

| 1.0 g | ~78 | ~1.2 - 2.8 | ~152 | ~66 - 73 |

| 2.0 g | ~172 | ~1.2 - 2.8 | ~341 | ~66 - 73 |

Data compiled from studies in healthy Chinese volunteers.[11][12]

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study of intravenous this compound involves the following steps:[11][12]

-

Study Design: An open-label, single- and/or multiple-dose study is conducted in healthy adult volunteers.

-

Drug Administration: this compound is administered as a single intravenous infusion over a specified period (e.g., 30 or 60 minutes).

-

Sample Collection: Blood samples are collected at predefined time points before, during, and after the infusion. Urine samples are also collected over specified intervals.

-

Bioanalysis: The concentration of this compound in plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The collected data are used to calculate key pharmacokinetic parameters, including Cmax, t1/2, AUC, clearance, and volume of distribution.

Figure 3: General workflow for a pharmacokinetic study of intravenous this compound.

Clinical Efficacy and Safety

This compound has been evaluated in numerous clinical trials for the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[13][14][15][16] These studies have generally demonstrated high clinical and bacteriological efficacy rates.

Table 3: Summary of Clinical Efficacy in Selected Studies

| Indication | Patient Population | Efficacy Rate (%) | Reference |

| Various Infections | Pediatric | 100 | [17] |

| Febrile Neutropenia | Pediatric | 64.0 | [18] |

| Community-Acquired Pneumonia | Adult | Varies | [13][14][15][16] |

Adverse events reported in clinical trials are generally mild and typical of the cephalosporin class, including gastrointestinal disturbances and skin rash.[17][18]

Conclusion

This compound is a potent fourth-generation cephalosporin with a well-established profile of broad-spectrum antibacterial activity, a clear mechanism of action, and favorable pharmacokinetic properties. Its development has provided a valuable therapeutic option for the treatment of a variety of bacterial infections. The data and protocols presented in this guide offer a comprehensive resource for the scientific and drug development communities, facilitating further research and understanding of this important antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. youtube.com [youtube.com]

- 11. Pharmacokinetics of this compound by Single and Multiple Intravenous Infusions in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. Investigational and Experimental Drugs for Community-Acquired Pneumonia: the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotic treatment strategies for community-acquired pneumonia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ccjm.org [ccjm.org]

- 17. resources.biomol.com [resources.biomol.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity of Cephalosporins to Penicillin-Binding Proteins (PBPs)

This guide provides an in-depth overview of the interaction between cephalosporin antibiotics and their molecular targets, the penicillin-binding proteins (PBPs). While specific quantitative binding data for Cefozopran was not available in the provided search results, this document outlines the core principles, experimental methodologies, and mechanism of action, using the closely related compound Cefoperazone as an illustrative example. This information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial therapeutics.

Introduction to Cephalosporins and Penicillin-Binding Proteins

Cephalosporins, a major class of β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their primary targets are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall. By binding to and inactivating these enzymes, cephalosporins disrupt cell wall maintenance and construction, leading to cell lysis and bacterial death. The affinity of a specific cephalosporin for different PBPs determines its spectrum of activity and bactericidal potency.

Quantitative Analysis of PBP Binding Affinity

The binding affinity of a β-lactam antibiotic to a PBP is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

While specific IC50 data for this compound were not prominently available, the following tables summarize the binding characteristics of Cefoperazone , a structurally related cephalosporin, to illustrate how such data is presented.

Table 1: Binding Affinity of Cefoperazone for PBPs of Escherichia coli

| PBP Target | Relative Affinity | Function |

| PBP-3 | High | Cell division (septum formation) |

| PBP-1Bs | High | Cell elongation |

| PBP-2 | Moderate | Cell shape maintenance |

| PBP-1A | Moderate | Cell elongation |

| PBP-4 | Low | Carboxypeptidase |

| PBP-5 | Low | Carboxypeptidase |

| PBP-6 | Low | Carboxypeptidase |

| Source: Data synthesized from public research documents. |

Table 2: Binding Affinity of Cefoperazone for PBPs of Pseudomonas aeruginosa

| PBP Target | Relative Affinity | Function |

| PBP-3 | High | Cell division (septum formation) |

| PBP-1A | High | Cell elongation |

| PBP-1B | High | Cell elongation |

| PBP-2 | Moderate | Cell shape maintenance |

| PBP-4 | Moderate | Carboxypeptidase |

| Source: Data synthesized from public research documents. |

The high affinity of Cefoperazone for PBP-3 in both E. coli and P. aeruginosa correlates with its observed morphological effect on these bacteria, causing the formation of long, filamentous cells by inhibiting cell division.

Mechanism of Action: PBP Inhibition Pathway

The bactericidal action of cephalosporins is a multi-step process initiated by the binding of the antibiotic to essential PBPs located in the bacterial periplasmic space.

-

Covalent Binding: The strained β-lactam ring of the cephalosporin is attacked by a serine residue in the active site of the PBP. This reaction opens the ring and forms a stable, covalent acyl-enzyme complex.

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function—the cross-linking of peptidoglycan strands.

-

Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. This effect is most pronounced in actively growing and dividing bacteria.

Experimental Protocols for PBP Binding Affinity Assays

The determination of IC50 values for PBP binding is commonly performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin FL (a derivative of penicillin).

Preparation of Bacterial Membranes

-

Cell Culture: Grow the bacterial strain of interest (e.g., P. aeruginosa PAO1) in a suitable broth medium (e.g., Luria-Bertani) to the late logarithmic phase of growth.

-

Harvesting: Collect the bacterial cells by centrifugation and wash them in a suitable buffer (e.g., phosphate buffer with NaCl).

-

Lysis: Resuspend the cells in buffer and lyse them to release cellular contents. Sonication on ice is a common method.

-

Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic fraction. This is typically achieved by ultracentrifugation.

-

Quantification: Measure the total protein concentration in the isolated membrane fraction using a standard method, such as the Bradford protein assay.

Competitive Binding Assay

-

Incubation with Inhibitor: Aliquots of the prepared membrane fraction are incubated for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with increasing concentrations of the test antibiotic (e.g., this compound).

-

Labeling with Fluorescent Probe: After incubation with the test antibiotic, a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 25 µM Bocillin FL) is added to the mixture. This probe will bind to any PBPs whose active sites are not already occupied by the test antibiotic.

-

Termination of Reaction: The labeling reaction is stopped by adding a denaturing solution, such as sodium dodecyl sulfate (SDS) loading buffer, and heating the samples.

Detection and Data Analysis

-

Electrophoresis: The proteins in the reaction mixtures are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The gel is rinsed, and the fluorescently labeled PBPs are visualized using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test antibiotic.

-

Quantification: The intensity of each PBP band is quantified using densitometry software.

-

IC50 Calculation: The relative fluorescence intensity for each PBP is plotted against the concentration of the test antibiotic. The IC50 value is then determined by fitting the data to a dose-response curve, typically using a four-parameter logistic equation.

In Vitro Efficacy of Cefozopran Against ESBL-Producing Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant challenge in clinical therapeutics due to their resistance to a broad range of β-lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro evaluation of Cefozopran, a fourth-generation cephalosporin, against these problematic pathogens. The document details the methodologies for susceptibility testing and ESBL detection, presents available quantitative data on this compound's activity, and visualizes key experimental workflows. While data on this compound's efficacy against ESBL producers is limited, this guide synthesizes the available information and provides a framework for future research and drug development efforts in this critical area of antimicrobial resistance.

Introduction

The emergence and global dissemination of extended-spectrum β-lactamases (ESBLs) in Enterobacteriaceae have rendered many cephalosporins ineffective, necessitating the exploration of alternative therapeutic agents. ESBLs are enzymes that hydrolyze and confer resistance to penicillins, first-, second-, and third-generation cephalosporins, and aztreonam. The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families. This compound is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This guide focuses on the in vitro methodologies used to assess its activity against ESBL-producing Enterobacteriaceae and summarizes the existing, albeit limited, data on its efficacy.

Data Presentation: In Vitro Activity of this compound and Comparators

The available quantitative data on the in vitro activity of this compound against ESBL-producing Enterobacteriaceae is sparse. A key study from Japan provides the most direct evidence to date. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from this study, which evaluated a collection of 48 ESBL-producing Escherichia coli and Klebsiella pneumoniae isolates.

| Antibiotic Agent | ESBL Genotype Group | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | CTX-M | >128 | >128 |

| Cefpirome | CTX-M | >128 | >128 |

| Cefepime | CTX-M | >128 | >128 |

| Ceftazidime | TEM/SHV | 4 | >128 |

| Aztreonam | TEM/SHV | 16 | >128 |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Note: The study highlighted that this compound, along with other fourth-generation cephalosporins, exhibited high MIC values against the CTX-M group of ESBL-producing isolates, suggesting limited in vitro activity.[1]

Experimental Protocols

This section details the standard methodologies employed for the in vitro evaluation of cephalosporins like this compound against ESBL-producing Enterobacteriaceae.

Bacterial Isolates

-

Source: Clinically relevant isolates of Enterobacteriaceae (e.g., E. coli, K. pneumoniae, Proteus mirabilis) are obtained from various clinical specimens such as blood, urine, respiratory secretions, and wound swabs.

-

Identification: Bacterial species are identified using standard microbiological techniques, including colonial morphology, Gram staining, and biochemical tests, or through automated systems like VITEK® or MALDI-TOF mass spectrometry.

-

Storage: Isolates are stored at -80°C in a suitable cryoprotective medium (e.g., tryptic soy broth with 20% glycerol) to maintain viability for future testing.

ESBL Production Screening and Confirmation

A two-step process is typically used to identify ESBL-producing isolates.

-

Screening: Isolates are initially screened for potential ESBL production based on their resistance to indicator cephalosporins. According to the Clinical and Laboratory Standards Institute (CLSI), isolates showing reduced susceptibility to cefotaxime, ceftriaxone, ceftazidime, or cefpodoxime are considered potential ESBL producers.

-

Phenotypic Confirmation:

-

Double-Disk Synergy Test (DDST): A disk of a third-generation cephalosporin (e.g., cefotaxime or ceftazidime) is placed on an inoculated Mueller-Hinton agar (MHA) plate at a specific distance (typically 20-30 mm, center to center) from a disk containing amoxicillin-clavulanic acid. An enhancement of the zone of inhibition between the disks, creating a "keyhole" or "champagne cork" appearance, indicates the presence of an ESBL.

-

Combination Disk Test (CDT): This method uses two disks: one with a third-generation cephalosporin alone and another with the same cephalosporin combined with clavulanic acid. A ≥5 mm increase in the zone of inhibition for the combination disk compared to the cephalosporin disk alone confirms ESBL production.

-

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound is quantitatively determined by measuring its Minimum Inhibitory Concentration (MIC).

-

Broth Microdilution: This is a reference method for MIC determination.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Antibiotic Preparation: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation and Incubation: The microtiter plates containing the diluted antibiotic and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

Agar Dilution:

-

Plate Preparation: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into Petri dishes.

-

Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

-

Incubation and Reading: The plates are incubated as described for broth microdilution, and the MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony.

-

-

E-test (Epsilometer Test):

-

Inoculation: A standardized bacterial suspension is swabbed onto the surface of a Mueller-Hinton agar plate.

-

Strip Application: A plastic strip impregnated with a predefined gradient of this compound is placed on the agar surface.

-

Incubation and Reading: After incubation, an elliptical zone of inhibition forms. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

-

Quality Control

Reference strains, such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603 (ESBL-positive), are included in each test run to ensure the accuracy and reproducibility of the results.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound against ESBL-producing Enterobacteriaceae.

Caption: Logical workflow for the detection and confirmation of ESBL production in Enterobacteriaceae.

Conclusion and Future Directions

The in vitro evaluation of this compound against ESBL-producing Enterobacteriaceae is a critical step in understanding its potential clinical utility. The available data, although limited, suggests that this compound may have reduced efficacy against strains producing CTX-M-type ESBLs. This highlights the importance of genotyping ESBLs in surveillance and clinical studies.

For drug development professionals, the methodologies outlined in this guide provide a robust framework for conducting further in vitro studies. Future research should focus on:

-

Expanding the testing of this compound against a larger and more diverse panel of ESBL-producing Enterobacteriaceae, including various species and ESBL genotypes (TEM, SHV, and different CTX-M subtypes).

-

Investigating the potential for this compound in combination with β-lactamase inhibitors to overcome ESBL-mediated resistance.

-

Correlating in vitro findings with pharmacokinetic/pharmacodynamic (PK/PD) models to predict clinical efficacy.

A more comprehensive understanding of this compound's in vitro activity will be instrumental in defining its role in the therapeutic armamentarium against multidrug-resistant Gram-negative bacteria.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cefozopran in a Research Setting

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the purification of the fourth-generation cephalosporin, Cefozopran. The following sections outline various techniques, from direct precipitation to chromatographic methods, suitable for obtaining high-purity this compound for research and developmental purposes.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria. For research applications, including structural analysis, in vitro studies, and formulation development, obtaining this compound with a high degree of purity is critical. This document details several established methods for this compound purification, presenting their methodologies and performance metrics to aid researchers in selecting the most appropriate technique for their specific needs.

Data Summary of this compound Purification Techniques

The following table summarizes quantitative data from various purification methods for this compound and its precursors, providing a comparative overview of their effectiveness.

| Purification Method | Compound | Purity (%) | Yield (%) | Key Features | Reference |

| Direct Precipitation & Filtration | This compound (free base) | 98.51 | 95 | Non-chromatographic, cost-effective, and scalable. | [1] |

| Silica Gel Column Chromatography | This compound | 96.2 | 43 | Traditional chromatographic method for purification. | [2] |

| Crystallization with Mixed Solvents | This compound hydrochloride | 99.4 | 71 | Involves extraction and crystallization, with a reducing agent to improve color. | [3][4] |

| Resin-Based Adsorption Chromatography | Cephalosporin C | >90 | >90 | Applicable for upstream purification from fermentation broth. | [5] |

| Preparative HPLC (General Cephalosporins) | Cephalosporins | High | Variable | High-resolution method suitable for obtaining very pure fractions. | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data summary.

Protocol 1: Non-Chromatographic Purification of this compound Free Base by Direct Precipitation

This protocol is adapted from an improved, industrially viable process that avoids column chromatography.[1][8][9]

Objective: To isolate this compound free base directly from a reaction mixture through precipitation and filtration.

Materials:

-

Crude this compound reaction mixture containing 2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-methoxyiminoacetyl chloride hydrochloride and 7-amino-3-[(imidazo(1,2-b)pyridazinium-1-yl]methyl-3-cephem-4-carboxylatehydroiodide

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Tri-n-butylamine (TBA)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Reaction vessel with stirring capability

Procedure:

-

Suspend the crude this compound reactants in a mixture of THF and water (a common ratio is 15:8 by volume, relative to the input of the cephem carboxylate).[1]

-

At room temperature (20-30°C), add tri-n-butylamine to the suspension while stirring.

-

Continue stirring. As the reaction proceeds, this compound free base will precipitate as a solid.

-

After the precipitation appears complete, cool the reaction mixture to 10-15°C and continue stirring for an additional 2 hours.[1]

-

Isolate the precipitated solid by filtration.

-

Wash the filter cake with a mixture of THF and water (e.g., 2:1 v/v) to remove residual impurities.[1]

-

Dry the purified this compound free base under vacuum.

Expected Outcome: A white to off-white crystalline solid of this compound free base with a purity of approximately 98.5% and a yield of around 95%.[1]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol is based on a patented method for refining crude this compound.[2]

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (100 mesh)

-

Purified water

-

Ammonia solution

-

Eluent (specific eluent composition to be determined by TLC analysis, but likely a polar organic solvent system)

-

Butanone

-

Chromatography column

-